molecular formula C7H8Cl3N B194825 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride CAS No. 152402-97-6

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride

Cat. No. B194825
M. Wt: 212.5 g/mol
InChI Key: YIDBERCXNYKRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride, commonly referred to as 4-Chloro-2-Chloromethyl-3-methylpyridine HCl, is a versatile chemical compound with a wide range of applications in the scientific and medical fields. It is an organic compound with a molecular formula of C7H7Cl2N and a molecular weight of 178.05 g/mol. This compound has been used in various laboratory experiments and research studies and has shown to have potential therapeutic applications in the medical field.

Scientific Research Applications

Synthesis and Purification

  • 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride plays a significant role as an intermediate in synthesizing various medicines and pesticides. For instance, Su Li (2005) utilized extraction, distillation, and column chromatography to separate and purify photochlorinated products of 3-methylpyridine, achieving a product purity surpassing 99% (Su Li, 2005).
  • Barnes et al. (1982) demonstrated the preparation of 4- and 6-chloro-2-chloromethylpyridine from different methylpyridines, highlighting the chemical's versatility in synthesis processes (Barnes et al., 1982).

Chemical Intermediates in Organic Synthesis

  • Singh et al. (1990) reported the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine from compounds including 4-chloro-2,6-dimethylpyridine, underlining the compound's role in the creation of complex organic molecules (Singh et al., 1990).
  • Pan Xiang-jun (2006) synthesized 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide from 4-chloro-2,3-dimethylpyridine N-oxide, showcasing the use of this chemical in more specialized organic synthesis (Pan Xiang-jun, 2006).

Application in Agricultural Chemicals

  • Huang Xiao-shan (2009) prepared 2-Chloro-6-(trichloromethyl)pyridine by chlorinating 2-methylpyridine hydrochloride, an example of its application in developing agricultural chemicals (Huang Xiao-shan, 2009).
  • Rubina et al. (1989) explored the chlorination of methyl derivatives of pyridine, including 2-chloromethylpyridine, highlighting its role in the production of chemicals used in agriculture (Rubina et al., 1989).

Photophysical Studies

  • Taylor and Kan (1963) conducted a study on the photochemical dimerization of 2-aminopyridines and 2-pyridones, contributing to our understanding of photophysical reactions involving pyridine derivatives (Taylor & Kan, 1963).

properties

IUPAC Name

4-chloro-2-(chloromethyl)-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-5-6(9)2-3-10-7(5)4-8;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDBERCXNYKRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467721
Record name 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride

CAS RN

152402-97-6
Record name 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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